Polydimethylsiloxane

Description

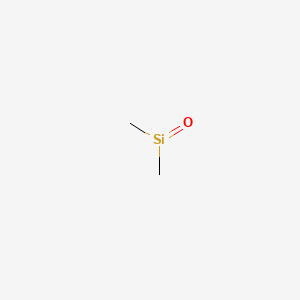

Structure

3D Structure

Properties

IUPAC Name |

dimethyl(oxo)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OSi/c1-4(2)3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDSDUUJXTXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274001, DTXSID001349043 | |

| Record name | Silane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silyloxy, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylpolysiloxane is a colorless odorless liquid, Floats on water. (USCG, 1999), COLOURLESS OILY LIQUID. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 300 °F at 760 mmHg (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

275 to 635 °F (USCG, 1999), >110 °C | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91-1.0 | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

9016-00-6, 47956-45-6, 113540-54-8, 94363-18-5 | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, dimethyloxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47956-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyloxosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047956456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silyloxy, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(dimethylsilylene)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dimethyloxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylsilanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ8X4B6MN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Polydimethylsiloxane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and multifaceted properties of polydimethylsiloxane (PDMS), a silicone-based organic polymer integral to a vast range of applications in research, medicine, and industry.[1][2] Due to its unique combination of properties—including biocompatibility, optical clarity, thermal stability, and tunable mechanical characteristics—PDMS has become a cornerstone material, particularly in the fields of microfluidics, biomedical devices, and drug delivery systems.[3][4]

Chemical Structure

This compound is a linear silicone polymer.[5] Its fundamental structure consists of a repeating inorganic siloxane backbone (-Si-O-) with two methyl groups attached to each silicon atom.[5][6] This molecular arrangement is responsible for many of its characteristic properties. The flexible Si-O-Si linkages, analogous to ether bonds in polyurethanes, impart significant chain flexibility, resulting in a low glass transition temperature and a high degree of viscoelasticity.[7][8] The outer layer of nonpolar methyl groups renders the polymer hydrophobic.[6][9]

The general chemical formula for PDMS is CH₃[Si(CH₃)₂O]ₙSi(CH₃)₃, where 'n' denotes the number of repeating monomer units.[1][7] The length of the polymer chain, and thus the value of 'n', determines the material's viscosity, ranging from a thin liquid at low 'n' to a thick, semi-solid at high 'n'.[1][7]

Synthesis of this compound

The industrial production of PDMS primarily follows two pathways: hydrolysis and polycondensation of chlorosilanes, or the ring-opening polymerization of cyclosiloxanes.

Hydrolysis and Polycondensation

The most common synthesis begins with the hydrolysis of dimethyldichlorosilane (Si(CH₃)₂Cl₂).[1][10] This reaction produces linear siloxane chains terminated with silanol (B1196071) groups (-Si(CH₃)₂OH) and hydrochloric acid (HCl) as a byproduct.[7] Subsequent polycondensation of these silanol-terminated oligomers results in the formation of the long-chain PDMS polymer and water.

To avoid the production of corrosive HCl, especially for medical and consumer applications, the chlorine atoms in the silane (B1218182) precursor can be replaced with acetate (B1210297) groups, which yields less aggressive acetic acid during polymerization.[7]

Ring-Opening Polymerization

A method to produce PDMS with a well-defined molecular weight and low polydispersity is the anionic ring-opening polymerization of cyclic siloxane monomers, most commonly octamethylcyclotetrasiloxane (B44751) (D4).[7][11] This process is initiated by a catalyst, such as potassium hydroxide (B78521) (KOH), and involves a chain terminator like hexamethyldisiloxane (B120664) (MM) to control the polymer chain length and viscosity.[8][12] This technique allows for the synthesis of more complex macromolecular architectures, including block copolymers.[7]

Properties of this compound

PDMS exhibits a unique combination of physical, chemical, and mechanical properties that make it suitable for a wide array of technical applications. These properties can often be tuned by adjusting the formulation, such as the ratio of the base polymer to the curing agent, and the curing conditions.[4]

Physical and Chemical Properties

PDMS is known for its excellent optical transparency, low surface tension, and hydrophobicity.[6] It is chemically inert, non-toxic, and non-flammable.[7] Its high gas permeability is a critical feature for applications in cell culture and microfluidics.[3] While inherently hydrophobic, its surface can be temporarily rendered hydrophilic through plasma oxidation, which introduces silanol (SiOH) groups.[7]

Table 1: Physical and Chemical Properties of Cured PDMS

| Property | Value | References |

| Optical Properties | ||

| Transmittance (390-780 nm) | 75–92% | |

| Refractive Index | ~1.41–1.43 | |

| Thermal Properties | ||

| Thermal Conductivity | 0.15–0.27 W/(m·K) | |

| Specific Heat | 1.46 kJ/(kg·K) | [13] |

| Surface Properties | ||

| Surface Energy (native) | ~19–22 mN/m | |

| Water Contact Angle (native) | ~108° ± 7° | |

| Other Properties | ||

| Density | 0.97 g/cm³ | [13] |

| Dielectric Constant | 2.3–2.8 | [13] |

Mechanical Properties

PDMS is a viscoelastic material, meaning it behaves like a viscous liquid over long timeframes and an elastic solid over short timeframes.[7] Its mechanical properties, such as Young's modulus, are highly dependent on the ratio of base to curing agent and the curing temperature.[4] Generally, a higher concentration of cross-linking agent results in a stiffer, more solid polymer.[14]

Table 2: Mechanical Properties of Cured PDMS

| Property | Value | Conditions / Notes | References |

| Young's Modulus | 360 kPa – 3.7 MPa | Varies with base:curing agent ratio (e.g., 5:1 to 33:1) and curing conditions. | [13][15] |

| 1.32 – 2.97 MPa | Dependent on curing temperature. | [4] | |

| Shear Modulus | 100 kPa – 3 MPa | Varies significantly with preparation conditions. | [7] |

| Poisson's Ratio | ~0.5 | [13] | |

| Tensile Strength | 2.24 – 5.13 MPa | Dependent on curing conditions. | [4][13] |

Experimental Protocols

Accurate characterization of PDMS properties is crucial for its application in research and development. Below are methodologies for key experiments.

Protocol: Tensile Testing for Young's Modulus

This protocol determines the tensile properties of PDMS, including Young's modulus and tensile strength, following standards such as ASTM D412.[4][13][16]

-

Sample Preparation:

-

Prepare PDMS by mixing the base elastomer and curing agent at the desired weight ratio (e.g., 10:1).

-

Degas the mixture in a vacuum desiccator to remove air bubbles.

-

Pour the mixture into a mold (e.g., a petri dish to create a flat sheet) to a uniform thickness (e.g., 3 mm).

-

Cure the PDMS at a specified temperature and duration (e.g., 60°C for 8 hours).

-

Once cured and cooled, use a die (e.g., ASTM D412 Type C) to cut dog-bone-shaped specimens from the PDMS sheet.[16][17]

-

-

Testing Procedure:

-

Use a universal testing machine (UTM) equipped with a suitable load cell (e.g., 10 kN).[13]

-

Secure the dog-bone specimen in the grips of the UTM, ensuring vertical alignment.

-

Apply a small preload to straighten the sample.

-

Stretch the sample at a constant cross-head speed (e.g., 10 mm/min or 50 mm/min) until it fractures.[13][17]

-

Record the force and displacement data throughout the test.

-

-

Data Analysis:

-

Calculate the engineering stress by dividing the recorded force by the initial cross-sectional area of the specimen.

-

Calculate the engineering strain by dividing the change in length by the initial gauge length.

-

Plot the stress-strain curve.

-

Determine the Young's modulus (modulus of elasticity) from the initial linear slope of the stress-strain curve.[10][13]

-

Protocol: Contact Angle Goniometry for Surface Wettability

This protocol measures the static water contact angle on a PDMS surface to quantify its hydrophobicity.

-

Sample Preparation:

-

Prepare a flat, smooth PDMS sample as described in the tensile testing protocol (steps 1a-1c).

-

Ensure the surface is clean and free of contaminants. If surface modification (e.g., plasma treatment) is being studied, perform it immediately before measurement.

-

-

Measurement Procedure:

-

Place the PDMS sample on the stage of a contact angle goniometer.[18]

-

Fill the goniometer's microsyringe with deionized water.

-

Carefully dispense a small droplet of water (e.g., 5-10 µL) onto the PDMS surface.[19]

-

Use the goniometer's camera and software to capture a side-profile image of the droplet.

-

-

Data Analysis:

-

The software analyzes the shape of the droplet at the three-phase (solid-liquid-gas) interface.

-

It calculates the angle between the tangent of the droplet and the solid surface. This is the contact angle.

-

Perform measurements at multiple locations on the sample surface and average the results to ensure reproducibility.[18] A contact angle >90° indicates a hydrophobic surface.[20]

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the chemical functional groups present in the PDMS, confirming its structure and detecting surface modifications.

-

Sample Preparation:

-

A small, thin piece of the cured PDMS sample is required.

-

For surface analysis, Attenuated Total Reflectance (ATR-FTIR) is often used, which requires placing the sample in direct contact with the ATR crystal.

-

-

Analysis Procedure:

-

Place the PDMS sample in the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric interference.

-

Acquire the infrared spectrum of the PDMS sample over a specific wavenumber range (e.g., 4000-600 cm⁻¹).

-

-

Data Interpretation:

-

Analyze the resulting spectrum for characteristic absorption peaks.

-

Key peaks for PDMS include: Si-O-Si stretching (a broad, strong peak around 1000-1100 cm⁻¹), Si-CH₃ deformation (around 1260 cm⁻¹), and C-H stretching in methyl groups (around 2960 cm⁻¹).[21][22]

-

The presence or absence of other peaks can indicate impurities, additives, or successful surface functionalization (e.g., a broad -OH peak around 3200-3600 cm⁻¹ after plasma treatment).

-

Common Experimental Workflow: Soft Lithography

PDMS is the most common material used for fabricating microfluidic devices via soft lithography due to its ease of molding, optical transparency, and elasticity.[5][23] This process allows for the rapid prototyping of complex micro-scale features.

The soft lithography process involves creating a master mold, typically using photolithography with an SU-8 photoresist, which defines the desired microchannel geometry.[23] The liquid PDMS prepolymer is then poured over this master, cured into a solid elastomer, and subsequently peeled off.[5] This PDMS replica, now containing the imprinted microchannels, is then bonded to a substrate, such as a glass slide, often after plasma treatment to create a permanent, sealed microfluidic device.[23]

References

- 1. US5476916A - Process for preparing polydimethylsiloxanes - Google Patents [patents.google.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PDMS softlithography - Elveflow [elveflow.com]

- 6. Synthesis of this compound and its Monomer from Hydrolysis of Dichlorodimethylsilane | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of this compound and its Monomer from Hydrolysis of Dichlorodimethylsilane | Scientific.Net [scientific.net]

- 8. Synthesis and Characterization of this compound (PDMS) with Medium Viscosity via Ring-Opening Polymerization | Scientific.Net [scientific.net]

- 9. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane [mdpi.com]

- 10. Investigating Mechanical Behaviours of PDMS Films under Cyclic Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. Soft Lithographic Procedure for Producing Plastic Microfluidic Devices with View-ports Transparent to Visible and Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jamt.utem.edu.my [jamt.utem.edu.my]

- 14. silicorex.com [silicorex.com]

- 15. flex.flinders.edu.au [flex.flinders.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 18. emanalhajji.weebly.com [emanalhajji.weebly.com]

- 19. users.aalto.fi [users.aalto.fi]

- 20. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Introduction about soft-lithography for microfluidics - Elveflow [elveflow.com]

Polydimethylsiloxane molecular weight and viscosity

An In-depth Technical Guide on the Relationship Between Polydimethylsiloxane Molecular Weight and Viscosity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental relationship between the molecular weight and viscosity of this compound (PDMS), a critical parameter for applications ranging from pharmaceutical formulations to microfluidics and advanced materials.

Executive Summary

This compound (PDMS) is a silicon-based organic polymer known for its unique properties, including high thermal stability, biocompatibility, and tunable mechanical characteristics.[1] A primary determinant of its physical behavior is the direct correlation between its molecular weight and viscosity.[2] As the molecular weight of PDMS increases, the polymer chains become longer, leading to greater entanglement and a corresponding increase in viscosity.[2][3] This relationship is not linear and is influenced by factors such as temperature and the molecular weight distribution of the polymer.[4][5] Understanding and precisely controlling this property is essential for designing materials and processes that meet the stringent requirements of research, drug development, and manufacturing.

Theoretical Framework: The Molecular Basis of Viscosity

The viscosity of a polymer solution or melt is a measure of its resistance to flow. For linear polymers like PDMS, this resistance is heavily influenced by the length of the individual polymer chains, which is directly proportional to the molecular weight.

-

Low Molecular Weight: At lower molecular weights, PDMS chains are relatively short and can move past one another with ease. The viscosity in this regime is primarily governed by intermolecular friction between the chains.

-

High Molecular Weight (Above Critical Molecular Weight): As the chain length increases, a "critical molecular weight" is reached where the polymer chains become long enough to physically entangle with each other.[3][6] These entanglements act as temporary cross-links, significantly restricting chain movement and leading to a much more pronounced increase in viscosity with further increases in molecular weight.[7] For PDMS, this entanglement begins to have a significant effect at viscosities above 1,000 cSt, which corresponds to a molecular weight of approximately 30,000 g/mol .[7]

The Mark-Houwink-Sakurada Equation

The empirical relationship between a polymer's intrinsic viscosity [η] and its molecular weight (M) can be described by the Mark-Houwink-Sakurada equation.[4][8][9]

[η] = K * Mα

Where:

-

[η] is the intrinsic viscosity, which represents the contribution of a single polymer molecule to the overall viscosity of the solution.

-

M is the viscosity-average molecular weight.

-

K and α (alpha) are the Mark-Houwink parameters, which are constants for a specific polymer-solvent system at a given temperature.[8][9]

The parameter α is particularly insightful as it provides information about the shape of the polymer in solution. For PDMS, the value of α typically ranges from 0.5 to 0.8, depending on the solvent and temperature.[4]

Quantitative Data: Molecular Weight vs. Viscosity

The following table summarizes the approximate relationship between the number-average molecular weight (Mn) and kinematic viscosity of trimethylsiloxy-terminated this compound at 25°C.

| Kinematic Viscosity (cSt at 25°C) | Approximate Number-Average Molecular Weight (Mn, g/mol ) | Approximate Degree of Polymerization (n, siloxane units) |

| 5 | 800 | 8 |

| 10 | 1,250 | 15 |

| 20 | 2,000 | 25 |

| 50 | 3,780 | 50 |

| 100 | 5,500 | 80 |

| 500 | 17,250 | 230 |

| 1,000 | 28,000 | 400 |

| 5,000 | 56,000 | 770 |

| 10,000 | 77,400 | 800 |

| 30,000 | 115,000 | 1,550 |

| 60,000 | 145,000 | 2,000 |

| 100,000 | 173,000 | 2,300 |

Note: Data is compiled and interpolated from various sources.[4][6] The exact molecular weight for a given viscosity can vary between suppliers due to differences in molecular weight distribution (polydispersity).

Experimental Protocols for Viscosity Measurement

Accurate viscosity measurement is critical for quality control and research. The two most common methods for determining the viscosity of PDMS are capillary viscometry and rotational viscometry.

Method 1: Kinematic Viscosity by Capillary Viscometry (ASTM D445)

This method determines kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[10][11][12] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the fluid.[13]

4.1.1 Apparatus

-

Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type).[14]

-

Constant temperature bath with a stability of ±0.02°C for measurements between 15°C and 100°C.[13]

-

Time-measuring device accurate to 0.1 seconds.

-

Thermometer with appropriate range and resolution.

4.1.2 Procedure

-

Temperature Control: Set the constant temperature bath to the desired measurement temperature (typically 25°C).[5] Ensure the temperature is stable before proceeding.

-

Sample Preparation: Filter the PDMS sample through a fine-mesh screen to remove any particulate matter. For transparent liquids, ensure the sample is homogenous.[13]

-

Viscometer Charging: Charge the viscometer with the PDMS sample in the manner prescribed for the specific viscometer type, ensuring no air bubbles are trapped.

-

Thermal Equilibration: Suspend the charged viscometer vertically in the temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.

-

Flow Measurement: Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark. Release the pressure and allow the liquid to flow freely down the capillary.

-

Timing: Start the timer precisely as the bottom of the liquid meniscus passes the upper timing mark. Stop the timer precisely as the meniscus passes the lower timing mark.

-

Repeatability: Perform at least two measurements. The flow times should be within the acceptable repeatability limits specified in the ASTM D445 standard.

-

Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation:

-

ν = C * t

-

Where 'C' is the calibration constant of the viscometer (in cSt/s) and 't' is the average flow time (in seconds).[11]

-

Method 2: Dynamic Viscosity by Rotational Viscometry (Brookfield Method)

This method measures dynamic viscosity by determining the torque required to rotate a spindle submerged in the fluid at a constant speed.[14][15] It is particularly useful for medium to high-viscosity fluids.[5]

4.2.1 Apparatus

-

Brookfield rotational viscometer with an appropriate model (LV, RV, HA, HB) for the expected viscosity range.[16]

-

A suitable spindle set.

-

Sample container (e.g., 600 mL low-form Griffin beaker).[15]

-

Constant temperature bath or temperature control unit.

4.2.2 Procedure

-

Instrument Setup: Mount and level the viscometer on a laboratory stand.[15]

-

Spindle Selection: Select a spindle and rotational speed that will result in a torque reading between 10% and 100% of the instrument's range. For higher viscosities, a smaller spindle and lower speed are generally used.[17]

-

Sample Preparation: Place the PDMS sample in the container and allow it to equilibrate to the desired test temperature.

-

Spindle Immersion: Attach the selected spindle to the viscometer (note the left-hand thread).[17] Immerse the spindle into the center of the sample until the fluid's meniscus is at the immersion groove on the spindle shaft.[16] Avoid trapping air bubbles.

-

Measurement: Turn on the viscometer motor. Allow the reading on the display to stabilize. This may take several moments depending on the fluid's properties and the rotational speed.[15]

-

Data Recording: Record the viscosity reading directly from the instrument (in centipoise, cP) and the torque percentage.

-

Verification: It is good practice to take readings at several rotational speeds to check for Newtonian behavior (viscosity remains constant with changing shear rate).[14] Most PDMS grades are Newtonian.[5]

-

Cleaning: Thoroughly clean the spindle and container immediately after use.

Visualizing the Core Relationship

The following diagram illustrates the fundamental principle linking molecular weight to viscosity in this compound.

Caption: Logical flow from molecular weight to polymer structure and resulting viscosity.

Conclusion

The relationship between molecular weight and viscosity is a cornerstone of this compound material science. A higher molecular weight invariably leads to longer polymer chains, increased entanglement, and consequently, higher viscosity.[2] This principle is quantified through models like the Mark-Houwink-Sakurada equation and verified using standardized experimental protocols such as ASTM D445 capillary viscometry and Brookfield rotational viscometry. For scientists and researchers in drug development and related fields, a thorough understanding of this relationship is paramount for selecting the appropriate PDMS grade and ensuring process consistency, product performance, and reliability.

References

- 1. What are Silicone Oils? | Elkem.com [elkem.com]

- 2. rissochem.com [rissochem.com]

- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 4. How to convert the viscosity and molecular weight of hydroxyl silicone oil?-IOTA [iotasilicone.com]

- 5. Viscosity Approximation of PDMS Using Weibull Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conventional Silicone Fluids - Gelest [technical.gelest.com]

- 8. macro.lsu.edu [macro.lsu.edu]

- 9. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D445 - eralytics [eralytics.com]

- 12. tamson-instruments.com [tamson-instruments.com]

- 13. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. silicorex.com [silicorex.com]

- 15. brookfieldengineering.com [brookfieldengineering.com]

- 16. qc-labs.co.uk [qc-labs.co.uk]

- 17. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

A Comprehensive Technical Guide to the Thermal and Mechanical Properties of Polydimethylsiloxane (PDMS)

For Researchers, Scientists, and Drug Development Professionals

Polydimethylsiloxane (PDMS) is a silicon-based organic polymer renowned for its versatile properties, making it an indispensable material in a myriad of research and development applications, including microfluidics, biomedical devices, and drug delivery systems.[1][2][3] Its biocompatibility, optical transparency, and tunable mechanical and thermal characteristics are of paramount importance to scientists and engineers.[4] This in-depth technical guide provides a thorough examination of the core thermal and mechanical properties of PDMS, with a focus on quantitative data and detailed experimental methodologies.

Mechanical Properties of PDMS

The mechanical behavior of PDMS, particularly the widely used Sylgard 184 formulation, is highly dependent on the ratio of the base elastomer to the curing agent, as well as the curing temperature and time.[1][5] These parameters control the cross-linking density within the polymer network, thereby influencing its stiffness, strength, and elasticity.[6]

Table 1: Mechanical Properties of Sylgard 184 PDMS

| Curing Ratio (Base:Agent) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| 5:1 | 2.90 | - | - | - |

| 7:1 | - | - | - | - |

| 9:1 | - | - | - | - |

| 10:1 | 0.63 - 2.85[7][8] | 3.51 - 6.20[1][9] | 100 - 140[9] | 43 - 50[1][10] |

| 16.7:1 | 1.21[11] | - | - | - |

| 25:1 | - | - | - | - |

| 30:1 | 0.34[8] | - | - | - |

| 50:1 | 0.15[8] | - | - | - |

Note: The ranges in values reflect the variability reported in the literature due to differences in experimental conditions.

Thermal Properties of PDMS

PDMS exhibits remarkable thermal stability over a wide temperature range, a critical attribute for applications involving thermal cycling or sterilization.[4][12] Its thermal properties are also influenced by its composition and the presence of any fillers.

Table 2: Thermal Properties of PDMS

| Property | Value | Conditions/Notes |

| Thermal Conductivity | 0.15 - 0.2 W/m·K[13][14] | For pure PDMS. Can be enhanced with thermally conductive fillers.[13][15] |

| Glass Transition Temperature (Tg) | -127 to -125 °C[16] | Determined by Differential Scanning Calorimetry (DSC). |

| Thermal Decomposition Temperature (Td) | ~390 °C (in air)[17] | Onset of significant weight loss as measured by Thermogravimetric Analysis (TGA).[17][18] |

| ~550 °C (in nitrogen) | Decomposition temperature is dependent on the atmosphere. |

Experimental Protocols

Accurate and reproducible characterization of PDMS properties is essential for reliable device fabrication and performance. The following sections detail the standard experimental protocols for determining the key mechanical and thermal properties.

PDMS Sample Preparation Workflow

The preparation of PDMS samples is the foundational step for any material characterization. The following diagram outlines a typical workflow for preparing PDMS specimens.

Tensile Testing

Tensile testing is performed to determine the Young's modulus, tensile strength, and elongation at break of PDMS. The protocol is generally based on ASTM D412 and ASTM D638 standards.[18]

Methodology:

-

Specimen Preparation: Prepare dog-bone-shaped specimens (ASTM D412 Die C) from a cured sheet of PDMS.[19][20] The typical dimensions are an overall length of 115 mm, a width of 6 mm in the narrow section, and a thickness of around 3 mm.[21]

-

Instrumentation: Utilize a universal testing machine (UTM) equipped with a load cell appropriate for the expected forces.[19]

-

Testing Procedure:

-

Secure the specimen in the grips of the UTM, ensuring it is properly aligned.

-

Apply a constant strain rate, typically 500 mm/min, until the specimen fractures.[21]

-

Record the force and displacement data throughout the test.

-

-

Data Analysis:

-

Calculate the engineering stress by dividing the recorded force by the initial cross-sectional area of the specimen.

-

Calculate the engineering strain by dividing the change in length by the initial gauge length.

-

The Young's modulus is determined from the initial linear slope of the stress-strain curve.

-

The tensile strength is the maximum stress reached before fracture.

-

The elongation at break is the strain at the point of fracture.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) and other thermal transitions of PDMS.

Methodology:

-

Sample Preparation: Place a small, precisely weighed sample (5-10 mg) into an aluminum DSC pan and seal it.[22]

-

Instrumentation: Use a calibrated DSC instrument with a reference pan (usually an empty, sealed aluminum pan).[22]

-

Testing Procedure:

-

Load the sample and reference pans into the DSC cell.[22]

-

Cool the sample to a temperature well below the expected Tg, for instance, -160°C.[23]

-

Heat the sample at a constant rate, typically 10 K/min, to a temperature above the glass transition.[14][23]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The glass transition temperature is identified as a step-like change in the baseline of the DSC thermogram.[24] It is typically determined at the midpoint of this transition.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition temperature of PDMS.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).[18]

-

Instrumentation: Use a TGA instrument capable of precise temperature control and weight measurement.

-

Testing Procedure:

-

Place the crucible with the sample onto the TGA balance.

-

Heat the sample from ambient temperature to a high temperature (e.g., 700-900°C) at a constant heating rate, typically 10 K/min.[18]

-

The analysis can be performed in an inert atmosphere (e.g., nitrogen) or in an oxidative atmosphere (e.g., air).

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% weight loss, Td5%) or as the peak of the derivative of the weight loss curve.[18]

3-Omega (3ω) Method for Thermal Conductivity

The 3-omega method is a well-established technique for measuring the thermal conductivity of bulk materials and thin films.[1][25]

Methodology:

-

Sample Preparation: A thin metallic strip, which acts as both a heater and a temperature sensor, is fabricated or placed in thermal contact with the PDMS sample.[1][25]

-

Instrumentation: The setup includes a power source to supply an AC current, a lock-in amplifier to detect the third harmonic of the voltage, and a temperature-controlled stage.

-

Testing Procedure:

-

An AC current with an angular frequency (ω) is passed through the metallic strip.

-

This current generates Joule heating at a frequency of 2ω, causing temperature oscillations in the heater and the underlying sample.

-

The temperature oscillations in the heater lead to a resistance oscillation at 2ω.

-

The voltage across the heater will contain a small component at the third harmonic (3ω), which is directly related to the temperature oscillations.

-

The 3ω voltage component is measured using a lock-in amplifier.

-

-

Data Analysis: The thermal conductivity of the PDMS is calculated from the relationship between the 3ω voltage signal and the frequency of the applied current, using a heat transfer model that accounts for the geometry of the heater and the sample.[25]

Conclusion

The thermal and mechanical properties of PDMS are critical parameters that dictate its performance in a wide range of scientific and industrial applications. This guide has provided a comprehensive overview of these properties, presenting quantitative data in a structured format and detailing the experimental protocols for their measurement. By understanding and controlling these characteristics, researchers, scientists, and drug development professionals can effectively leverage the unique advantages of PDMS to innovate and advance their respective fields.

References

- 1. Measurement of the Thermal Conductivity of this compound Polymer Using the Three Omega Method | Scientific.Net [scientific.net]

- 2. researchgate.net [researchgate.net]

- 3. Long-Term Thermal Aging of Modified Sylgard 184 Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. c3teknoloji.com [c3teknoloji.com]

- 6. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wpiinc.com [wpiinc.com]

- 10. generaladhesivos.com [generaladhesivos.com]

- 11. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced the Thermal Conductivity of this compound via a Three-Dimensional Hybrid Boron Nitride@Silver Nanowires Thermal Network Filler - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asu.elsevierpure.com [asu.elsevierpure.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. Tuning Thermal and Mechanical Properties of this compound with Carbon Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. victortestingmachine.com [victortestingmachine.com]

- 22. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 23. polymerphysics.net [polymerphysics.net]

- 24. qualitest.ae [qualitest.ae]

- 25. linseis.com [linseis.com]

Optical Transparency of Polydimethylsiloxane (PDMS): A Technical Guide for Researchers and Drug Development Professionals

Polydimethylsiloxane (PDMS) is a silicon-based organic polymer renowned for its exceptional optical properties, biocompatibility, and ease of fabrication. These characteristics have established it as a critical material in a multitude of research and development applications, particularly in the fields of microfluidics, organ-on-a-chip systems, and optical biosensors. This technical guide provides an in-depth analysis of the optical transparency of PDMS, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to support professionals in scientific research and drug development.

Core Optical Properties of PDMS

PDMS exhibits high optical transparency across the ultraviolet (UV), visible, and near-infrared (NIR) regions of the electromagnetic spectrum.[1][2] This high level of light transmission is fundamental to its application in optical detection and imaging techniques. The key optical properties of PDMS are its refractive index, transmittance, and absorbance.

Refractive Index

The refractive index of a material quantifies the bending of light as it passes from one medium to another. For PDMS, this property is crucial for designing optical components and minimizing interfacial reflection in microfluidic devices. The refractive index of PDMS is not constant but varies with the wavelength of light, the curing conditions, and the specific formulation of the polymer.[3][4][5][6]

Table 1: Refractive Index of PDMS at Various Wavelengths

| Wavelength (nm) | Refractive Index (n) | PDMS Type/Conditions |

| 300 | 1.443 | Liquid PDMS (MSA)[7][8] |

| 500 | 1.407 | Liquid PDMS (MSA)[7][8] |

| 589 | 1.41 | General[9] |

| 1000 | 1.393 | Liquid PDMS (MSA)[7][8] |

| 1300 | 1.375 - 1.395 | Sylgard 184 (varied curing agent)[10] |

MSA: Multisample analysis

Transmittance and Absorbance

Transmittance is the fraction of incident light at a specified wavelength that passes through a sample. Conversely, absorbance is the measure of light absorbed by the sample. PDMS is characterized by high transmittance and low absorbance in the visible spectrum, making it an ideal material for applications requiring optical clarity.[2][9][11]

Table 2: Transmittance and Absorbance of Native PDMS

| Wavelength Range | Transmittance (%) | Absorbance | Sample Thickness |

| 420 - 800 nm | 85 - 91% | Low | Not specified[2] |

| > 350 nm | High | Low | cm-thick films[9] |

| 365 - 436 nm | > 95% | < 5% | 1 cm[9] |

| Visible Spectrum | > 91.5% | Low | ~100 µm[12] |

Factors Influencing Optical Transparency

The pristine optical properties of PDMS can be influenced by several factors during its preparation and application. Understanding these factors is critical for maintaining the desired optical performance in experimental setups.

Curing Agent Concentration

The ratio of the PDMS base to the curing agent can affect the final optical properties of the cured elastomer. Variations in this ratio can lead to changes in the refractive index.[10] For instance, for Sylgard 184, the refractive index at 1300 nm was found to vary from 1.375 to 1.395 as the curing agent concentration was increased to about 10 wt%.[10]

Temperature

Temperature can also impact the optical characteristics of PDMS. While generally thermally stable, prolonged exposure to high temperatures or temperature gradients can lead to a loss of transparency.[4][13] In microfluidic devices, a temperature gradient across a channel filled with an aqueous medium can cause the formation of droplets within the PDMS, reducing its clarity.[13]

Additives and Surface Modifications

The incorporation of additives or surface modifications can intentionally or unintentionally alter the optical properties of PDMS. For example, adding paraffin (B1166041) wax to PDMS can make it opaque at room temperature, with transparency increasing at higher temperatures.[4][14] Plasma treatment, often used to bond PDMS to other surfaces, can create a silica-like layer that may slightly decrease transmittance.[15]

Experimental Protocols for Optical Characterization

Accurate measurement of the optical properties of PDMS is essential for quality control and for the design of optical systems. The following sections describe the general methodologies for measuring refractive index, transmittance, and absorbance.

Measurement of Refractive Index

A common method for determining the refractive index of PDMS is through spectroscopic ellipsometry or by using an Abbe refractometer.

Protocol: Refractive Index Measurement using Spectroscopic Ellipsometry

-

Sample Preparation: Prepare a flat, smooth PDMS sample of sufficient thickness. For liquid PDMS, a container with a roughened (sandblasted) inner surface can be used to suppress unwanted reflections.[7]

-

Instrument Setup: Use a variable angle spectroscopic ellipsometer. Level the instrument with respect to the liquid surface if measuring a liquid sample.[7]

-

Data Acquisition: Collect ellipsometric data (Ψ and Δ) over a wide spectral range (e.g., 191 to 1688 nm) at multiple angles of incidence.[7]

-

Data Analysis: Model the collected data using a suitable optical model, such as the Sellmeier dispersion model, to extract the refractive index as a function of wavelength.[7][8]

Measurement of Transmittance and Absorbance

UV-Vis-NIR spectrophotometry is the standard technique for measuring the transmittance and absorbance of PDMS.

Protocol: Transmittance and Absorbance Measurement using a Spectrophotometer

-

Sample Preparation: Prepare a PDMS sample of a known and uniform thickness. For thin films, ensure the surface is clean and free of defects.

-

Instrument Setup: Use a dual-beam UV-Vis-NIR spectrophotometer. For liquid samples, a dual cuvette approach can be employed, where a thinner cuvette filled with PDMS serves as the blank for a thicker cuvette with the same liquid to eliminate the effects of the cuvette interfaces.[7]

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200 nm to 1100 nm).

-

Data Analysis: The instrument software will directly provide the transmittance and absorbance spectra. The Beer-Lambert law can be used for further quantitative analysis if the concentration of an absorbing species within the PDMS is known.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Gas Permeability of Polydimethylsiloxane (PDMS) for Cell Culture Applications

This compound (PDMS) is a silicon-based elastomer that has become a cornerstone material for fabricating microfluidic devices, particularly for cell culture applications.[1] Its popularity stems from a combination of advantageous properties including optical transparency, biocompatibility, ease of fabrication, and, most critically, high gas permeability.[1][2] This high permeability to gases like oxygen (O₂) and carbon dioxide (CO₂) is essential for maintaining cell viability and function, as it allows for the diffusion of vital gases to and from the cultured cells, mimicking a more in vivo-like microenvironment.[3][4]

This guide provides a comprehensive overview of the gas permeability of PDMS, presenting key quantitative data, experimental methodologies for its measurement, and the biological implications for cell-based assays.

Quantitative Gas Permeability and Diffusivity Data

The ability of gases to transport through PDMS is defined by its permeability, which is a product of the gas's diffusivity and solubility within the polymer.[5] Understanding these quantitative parameters is crucial for designing microfluidic devices that ensure adequate gas exchange for the specific cell type and cell density being cultured.[6] The data below has been compiled from various sources to provide a comparative reference.

Table 1: General Permeability and Diffusion Coefficients of Common Gases in PDMS

| Gas | Permeability (Barrer*) | Permeability (10⁻⁹ m² s⁻¹) | Diffusion Coefficient (10⁻⁹ m² s⁻¹) | Temperature (°C) | Source |

| Oxygen (O₂) | ~620 | - | - | Ambient | [7] |

| Oxygen (O₂) | 301 | - | 3.25 | 35 | [5][8] |

| Carbon Dioxide (CO₂) | 1340 | - | 2.2 | 35 | [5][9][10] |

| Nitrogen (N₂) | 145 | - | 3.0 | 35 | [5] |

| Methane (CH₄) | 825 | - | 1.8 | 35 | [11] |

*1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg) ≈ 7.5005 × 10⁻¹⁸ m² s⁻¹ Pa⁻¹

Table 2: Influence of PDMS Composition on Gas Permeability

The ratio of PDMS pre-polymer to curing agent significantly impacts the mechanical properties and network structure of the polymer, which in turn can influence gas permeability.[12] While some studies show minimal effect on oxygen diffusion in the native state, others report substantial changes in flow rates for different mixing ratios.[8][12]

| PDMS Ratio (Base:Curing Agent) | Relative Air Flow Rate Increase (vs. 10:1) | Key Observation | Source |

| 5:1 | ~ -25% | Stiffer PDMS with a more cross-linked network.[8] | [12] |

| 10:1 (Standard) | Baseline | Standard formulation for most applications.[8] | [12] |

| 20:1 | ~ +300% | Softer PDMS with a less cross-linked network, allowing for higher gas permeation.[12] | [12] |

Table 3: Effect of Plasma Treatment and Aging on Oxygen Diffusivity in PDMS

Surface modification via oxygen or air plasma is a common technique to render the hydrophobic PDMS surface hydrophilic for cell adhesion.[8][13] This process creates a thin, silica-like (SiO₂) layer that acts as a gas-impermeable barrier, significantly reducing gas diffusion.[8] However, this effect is often temporary.

| PDMS Condition | O₂ Diffusion Coefficient (10⁻⁹ m² s⁻¹) | Notes | Source |

| 10:1 PDMS | |||

| Untreated (Native) | 3.25 | Baseline diffusivity. | [8] |

| Freshly Plasma Treated | 1.50 | The SiO₂ layer impedes oxygen diffusion by over 50%. | [8] |

| 3 Days Post-Treatment (in Air) | 3.25 | Hydrophobic recovery restores the original diffusivity. | [8] |

| 3 Weeks Post-Treatment (in Water) | 1.75 | Storage in water significantly delays the recovery of gas permeability. | [8] |

| 5:1 PDMS | |||

| Untreated (Native) | 3.10 | Similar to the 10:1 ratio in its native state. | [8] |

| Freshly Plasma Treated | 1.25 | Shows a 60% reduction in diffusivity post-treatment. | [8] |

| 3 Weeks Post-Treatment (in Air) | 1.25 | The stiffer formulation shows no recovery of gas permeability over time. | [8] |

Experimental Protocol: Measuring Gas Diffusion in PDMS

Several methods exist to determine the gas permeability of PDMS.[11][14] A common approach involves monitoring the diffusion of a gas across a PDMS membrane using an oxygen-sensitive fluorescent probe.[8]

Detailed Methodology

-

PDMS Membrane Fabrication :

-

Prepare PDMS by mixing the pre-polymer base and curing agent at the desired weight ratio (e.g., 10:1).[15]

-

Degas the mixture in a vacuum chamber to remove air bubbles.

-

Fabricate a membrane of a specific thickness (e.g., 1 mm) by curing the PDMS in a leveled oven (e.g., 65°C overnight).[15] For thinner membranes (<200 µm), a spin coater can be used.[15]

-

-

Preparation of Oxygen-Sensing Film :

-

Experimental Assembly :

-

The experimental setup typically consists of a holder that clamps the PDMS membrane onto the oxygen-sensitive film.[15]

-

A lid with a gas delivery channel is placed over the PDMS membrane.[15]

-

This assembly is connected to gas tanks (e.g., pure nitrogen and pure oxygen) via a valve system to allow for rapid gas switching.[15]

-

-

Data Collection :

-

Initially, the entire system is flushed with nitrogen to remove all oxygen, establishing a baseline fluorescence intensity (I₀).[15]

-

The gas is then switched to oxygen. As O₂ diffuses through the PDMS membrane, it quenches the fluorescence of the Pt-TPFP dye.

-

The change in fluorescence intensity over time is recorded using a fluorescence microscope and camera.[8]

-

-

Data Analysis :

Experimental Workflow Diagram

Gas-Dependent Cellular Signaling Pathways

The ability to control gas concentrations in the cellular microenvironment is critical because gases are not just vital for respiration but also act as signaling molecules (gasotransmitters) that modulate complex cellular pathways.[16][17]

CO₂ and Mitochondrial Function

Elevated levels of CO₂ (hypercapnia) can significantly impact cellular metabolism and signaling.[16] Studies have shown that hypercapnia can lead to mitochondrial dysfunction, characterized by decreased oxidative respiration.[16] This results in lower production of both ATP and mitochondrial reactive oxygen species (ROS), which can, in turn, limit oxidative stress and apoptosis but also inhibit processes like cell proliferation and wound healing.[16]

References

- 1. Biological implications of this compound-based microfluidic cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylab.uchicago.edu [taylab.uchicago.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lamsresearch.com [lamsresearch.com]

- 8. Variation in diffusion of gases through PDMS due to plasma surface treatment and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tkuir.lib.tku.edu.tw:8080 [tkuir.lib.tku.edu.tw:8080]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 13. mdpi.com [mdpi.com]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. Gas Signaling Molecules and Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Hydrophobicity and Surface Energy of Polydimethylsiloxane (PDMS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polydimethylsiloxane (PDMS) is a silicon-based organic polymer celebrated for its unique combination of properties, including optical transparency, biocompatibility, and gas permeability.[1] However, its pronounced hydrophobicity and low surface energy are critical characteristics that dictate its performance in a vast array of applications, from microfluidics and drug delivery to medical implants and coatings. This technical guide provides a comprehensive exploration of the hydrophobicity and surface energy of PDMS, complete with quantitative data, detailed experimental protocols, and visual representations of core concepts.

The Chemical Basis of PDMS Hydrophobicity

The inherent water-repellent nature of PDMS stems from its molecular structure.[2] The polymer consists of a flexible siloxane backbone (-Si-O-) with two methyl groups (-CH₃) attached to each silicon atom.[2] These nonpolar methyl groups are oriented outwards, creating a low-energy surface that minimizes interaction with polar liquids like water. This molecular arrangement is the fundamental reason for the material's hydrophobicity.[2]

Caption: PDMS structure with its siloxane backbone and hydrophobic methyl groups.

Quantifying Hydrophobicity: The Contact Angle

The hydrophobicity of a surface is quantified by measuring the contact angle of a water droplet on that surface. A higher contact angle indicates greater hydrophobicity. For PDMS, the water contact angle is typically in the range of 90° to 120°.[3][4][5][6]

Quantitative Data for Water Contact Angle on PDMS

The following table summarizes reported water contact angle values for untreated PDMS, providing a baseline for its inherent hydrophobicity.

| Reference Material/Condition | Water Contact Angle (θ) | Notes | Source |

| Untreated PDMS | ~115° | Prevents capillary pressure-driven fluid transport. | [7] |

| Untreated PDMS | 120° | Decreases to nearly 0° after UV radiation exposure. | [3] |

| Native PDMS | 112° | Decreased to 60° after oxygen microplasma treatment. | [8] |

| Unmodified PDMS | 122° | Increased to 170° after plasma polymerized hexamethyldisilazane (B44280) (pp-HMDS) deposition. | [9] |

| Pristine PDMS | 119-120° | Advancing contact angle. | [5] |

| Smooth, non-structured PDMS | 110° | Can be increased by micro-structuring the surface. | [10] |

| Cured PDMS | ~108° ± 7° | General property. | [6] |

Surface Energy of PDMS

Surface energy, or surface free energy, quantifies the excess energy at the surface of a material compared to the bulk.[11] Materials with low surface energy, like PDMS, are difficult to wet. The total surface energy (γ) is the sum of its dispersive (γᵈ) and polar (γᵖ) components. For PDMS, the dispersive component, arising from van der Waals forces, is dominant, while the polar component is very low.

Quantitative Data for Surface Energy of PDMS

The table below presents a range of reported surface energy values for PDMS. Variations can be attributed to differences in material formulation, measurement technique, and temperature.

| Measurement Method/Condition | Total Surface Energy (γs) | Dispersive Component (γsᵈ) | Polar Component (γsᵖ) | Source |

| From polymer melt (Wu, 1971) | 19.8 mJ/m² | 19.0 mJ/m² | 0.8 mJ/m² | [12] |

| From polymer melt (Bhatia, 1985) | 21.0 mJ/m² | - | - | [12] |

| General Literature Value | 19-21 mJ/m² | - | - | [13] |

| Addition of PFE (Perfluoroether) | 8 mJ/m² | - | - | [13] |

| Flat PDMS (Kim et al., 2019) | 12 mN/m | - | - | [14] |

| PDMS-Au (sputtered with Gold) | Between values for 4 and 8 min O₂ plasma treatment | - | - | [15] |

| PDMS with increased PBzMA units | 28.6 mJ/m² | - | - | [16] |

Experimental Protocols

Accurate and reproducible characterization of PDMS surfaces is crucial for research and development. The following sections detail the standard methodologies for measuring contact angle and calculating surface energy.

Experimental Protocol: Contact Angle Measurement via Sessile Drop Goniometry

Contact angle is most commonly measured using a goniometer with the sessile drop method.[17][18][19]

Objective: To measure the static contact angle of a liquid on a solid PDMS surface.

Apparatus:

-

Contact Angle Goniometer with a high-resolution camera and light source

-

Syringe with a flat-tipped needle

-

PDMS sample

-

Test liquid (e.g., deionized water)

-

Software for image analysis

Procedure:

-

Sample Preparation: Ensure the PDMS surface is clean, dry, and free of contaminants. Place the sample on the goniometer stage.

-

System Setup: Level the goniometer stage. Fill the syringe with the test liquid and mount it securely.[20]

-

Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of the test liquid from the syringe onto the PDMS surface.[21][22]

-

Image Capture: Focus the camera on the droplet profile at the solid-liquid-vapor interface. Capture a high-resolution image of the sessile drop.[20]

-

Angle Measurement: Use the analysis software to establish the baseline at the solid-liquid interface and fit a curve to the droplet's contour. The software will then calculate the contact angle between the baseline and the tangent of the droplet curve at the three-phase contact point.[20][21]

-

Data Collection: Repeat the measurement at multiple locations on the sample surface to ensure statistical relevance and account for any surface heterogeneity.

Caption: A typical experimental workflow for measuring contact angle.

Experimental Protocol: Surface Energy Determination using the Owens-Wendt-Rabel-Kaelble (OWRK) Method

The OWRK method is a common approach to calculate the surface energy of a solid by measuring the contact angles of at least two different liquids with known surface tension components.[14]

Objective: To determine the total surface energy and its dispersive and polar components for a PDMS surface.

Prerequisites:

-

Contact angle measurements for at least two liquids on the PDMS surface.

-

Known surface tension components (dispersive and polar) for the test liquids. Commonly used liquids include deionized water (polar) and diiodomethane (B129776) (nonpolar).

Procedure:

-

Liquid Selection: Choose at least two pure liquids with known surface tension components (γl, γlᵈ, γlᵖ).

-

Contact Angle Measurement: For each test liquid, measure the static contact angle (θ) on the PDMS surface using the protocol described in section 4.1.

-

Calculation: The OWRK method is based on the following equation:

(1 + cosθ)γl / 2(γlᵈ)1/2 = (γsᵖ)1/2 * (γlᵖ / γlᵈ)1/2 + (γsᵈ)1/2

This equation is in the form of a linear equation (y = mx + c). By plotting the left side of the equation against (γlᵖ / γlᵈ)1/2 for the different test liquids, a straight line is obtained.

-

The slope of the line is (γsᵖ)1/2.

-

The y-intercept is (γsᵈ)1/2.

-

-

Determine Surface Energy Components:

-

Calculate the polar component: γsᵖ = (slope)²

-

Calculate the dispersive component: γsᵈ = (y-intercept)²

-

-

Calculate Total Surface Energy: The total surface energy of the PDMS is the sum of its components: γs = γsᵖ + γsᵈ.

Caption: Relationship between inputs and outputs in the OWRK method.

Factors Influencing Hydrophobicity and Surface Energy

The surface properties of PDMS are not static and can be influenced by several factors:

-

Surface Modification: Techniques like oxygen plasma treatment can introduce polar silanol (B1196071) (Si-OH) groups, temporarily making the surface hydrophilic (lowering the contact angle).[23][24] However, this effect is often transient due to "hydrophobic recovery," where low molecular weight PDMS chains migrate from the bulk to the surface.[1][25]

-

Surface Roughness: Creating micro- or nano-scale roughness on the PDMS surface can significantly enhance its hydrophobicity, leading to superhydrophobic behavior with contact angles exceeding 150°.[10]

-

Additives: Incorporating other molecules, such as perfluoroethers, into the PDMS matrix can further lower its surface energy.[13]

-

Molecular Weight: The molecular weight of the PDMS can influence its surface energy, with lower molecular weight polymers generally exhibiting lower surface energy.[12]

Conclusion

The inherent hydrophobicity and low surface energy of PDMS are defining characteristics that are central to its utility in scientific and industrial applications. A thorough understanding of these properties, backed by precise measurement and an awareness of influencing factors, is essential for professionals working with this versatile polymer. The quantitative data and standardized protocols presented in this guide serve as a foundational resource for the effective design, characterization, and implementation of PDMS-based technologies.

References

- 1. Surface and Bulk Modification of PDMS | uFluidix [ufluidix.com]

- 2. dakenchem.com [dakenchem.com]

- 3. Hydrophobic Recovery of PDMS Surfaces in Contact with Hydrophilic Entities: Relevance to Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Adaptive Wetting of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Low surface energy materials: measurements and how to optimize interface for bonding | Coolmag [coolmag.net]

- 12. accudynetest.com [accudynetest.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. tandfonline.com [tandfonline.com]

- 17. brighton-science.com [brighton-science.com]

- 18. nanoscience.com [nanoscience.com]

- 19. louis.uah.edu [louis.uah.edu]

- 20. ossila.com [ossila.com]